molecular formula C14H11F3N2O2 B1672893 Flunixin CAS No. 38677-85-9

Flunixin

Cat. No.: B1672893
CAS No.: 38677-85-9
M. Wt: 296.24 g/mol
InChI Key: NOOCSNJCXJYGPE-UHFFFAOYSA-N
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Description

Flunixin is a nonsteroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine. It is known for its potent analgesic, anti-inflammatory, and antipyretic properties. This compound is commonly administered to horses, cattle, and pigs to alleviate pain and inflammation associated with various conditions, including colic in horses and bovine respiratory disease in cattle .

Mechanism of Action

Target of Action

Flunixin is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

This compound exerts its effects by inhibiting the COX enzymes, thereby limiting the synthesis of prostaglandins . This results in reduced inflammation, pain, and fever. It is particularly effective in treating musculoskeletal disorders and visceral pain associated with colic .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid to prostaglandin H2, the first step in the production of prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and reaches peak concentrations in the plasma within 1-2 hours . Despite its short plasma half-life of 1.6-2.5 hours, the effects of this compound can persist for up to 30 hours, likely due to accumulation at inflammatory sites . This compound is primarily eliminated by the kidneys .

Result of Action

The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever. This makes it particularly effective in treating musculoskeletal disorders and visceral pain associated with colic in animals . Prolonged use of this compound can lead to gastrointestinal, renal, and hepatic toxicity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound . Additionally, the drug’s action can be influenced by the animal’s health status and the presence of other drugs.

Biochemical Analysis

Biochemical Properties

Flunixin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which control prostaglandin production, a major regulator of tissue perfusion . Two isoforms of COX enzymes exist: COX-1 is physiologically present in tissues, while COX-2 is up-regulated during inflammation . This compound inhibits both COX-1 and COX-2 .

Cellular Effects

This compound’s primary cellular effects are related to its ability to inhibit COX enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation and pain associated with musculoskeletal disorders and visceral pain associated with colic .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of the COX enzymes, thereby reducing the production of prostaglandins . This inhibition blocks pain impulse generation via a peripheral action and possibly inhibits the synthesis or actions of other substances, which sensitize pain receptors to mechanical or chemical stimulation .

Temporal Effects in Laboratory Settings

The full analgesic and antipyretic effects of this compound usually occur 1–2 hours following treatment, but there is often an effective analgesic effect within approximately 15 minutes . Despite its short plasma half-life of 1.6–2.5 hours, effects can persist for up to 30 hours, with maximal effects occurring between 2 and 16 hours .

Dosage Effects in Animal Models

The dosage recommended in horses is 1.1 mg/kg, every 12 hours, or 0.25 mg/kg, every 8 hours . Toxicity in horses is relatively uncommon, but gastrointestinal erosion and ulceration may develop .

Metabolic Pathways

This compound is primarily eliminated by the kidneys . It inhibits the production of prostaglandins by inhibiting the COX enzymes, which are part of the arachidonic acid metabolic pathway .

Transport and Distribution

This compound is administered intravenously in beef and dairy cattle, and intravenously or intramuscularly in horses . It is absorbed rapidly, has a longer half-life than the intravenous formulation, and has been successful in managing musculoskeletal pain .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with COX enzymes, which are located in various cell types and organelles, including the endoplasmic reticulum and nuclear envelope .

Comparison with Similar Compounds

Flunixin belongs to the class of aminonicotinic acid derivatives and is structurally similar to other NSAIDs such as clonixin. Both this compound and clonixin exhibit polymorphism, which can affect their manufacturing and drug delivery properties . Other similar compounds include:

This compound is unique in its specific use in veterinary medicine and its potent anti-inflammatory and analgesic effects, making it a valuable drug for treating various conditions in animals.

Biological Activity

Flunixin, specifically this compound meglumine, is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine, particularly for its analgesic and anti-inflammatory properties in horses and cattle. Its biological activity primarily revolves around its pharmacokinetics, mechanisms of action, and clinical applications.

Pharmacokinetics

This compound is characterized by rapid absorption and significant bioavailability when administered intramuscularly. Research indicates the following pharmacokinetic parameters:

  • Absorption Half-life (t1/2abt_{1/2ab}) : Approximately 0.094 hours.
  • Peak Plasma Concentration (CmaxC_{max}) : Achieved at 0.49 hours post-administration, with a concentration of 1.27 µg/mL.
  • Elimination Half-life (t1/2elt_{1/2el}) : Varies based on administration route and concurrent medications, such as enrofloxacin, which can alter its pharmacokinetics significantly .

The following table summarizes the pharmacokinetic parameters observed in various studies:

ParameterValueReference
t1/2abt_{1/2ab}0.094 hours
CmaxC_{max}1.27 µg/mL
tmaxt_{max}0.49 hours
t1/2elt_{1/2el}22.4 hours (transdermal)

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. A study demonstrated that this compound inhibited both COX-1 and COX-2 activity effectively, contributing to its analgesic properties .

Clinical Applications

This compound is utilized in various clinical scenarios, particularly for managing pain and inflammation associated with conditions such as colic in horses. A comparative study involving Delman horses indicated that this compound was effective in alleviating biochemical markers associated with pain, such as aspartate aminotransferase (AST) and cortisol levels, although no significant differences were observed when compared to other NSAIDs like ketoprofen and phenylbutazone .

Case Study: Efficacy in Horses with Colic

In a study involving 32 horses diagnosed with mild colic, this compound was administered at a dose of 1.0 mg/kg every 12 hours for 12 days. Blood samples were analyzed for several biochemical markers over time:

  • Key Findings :
    • Significant reductions in AST and cortisol levels were observed by Day 13.
    • No significant differences among NSAIDs were noted, indicating comparable efficacy across treatments .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause adverse effects, particularly in cases of hepatic or renal dysfunction where its clearance may be impaired . Monitoring liver enzymes and renal function is essential during treatment.

Properties

IUPAC Name

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOCSNJCXJYGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048565
Record name Flunixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38677-85-9
Record name Flunixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38677-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flunixin [USAN:INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flunixin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunixin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]
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Record name FLUNIXIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

) A mixture of 2-methyl-3-trifluoromethylaniline (368 g, 2.1 moles) and 2-chloronicotinic acid (158.0 g, 1.0 mole) in 400 ml of water is heated at 100° C. for 24 hours together with p-toluenesulfonic acid (15.0 g) monohydrate as the acid catalyst. Potassium hydroxide (ca. 145 g) in water (255 ml) is added and the pH is maintained above 11. After diluting the reaction mixture to 1.2 liters with water, the mixture is cooled to 50° C., adjusted to pH 11, treated with 7 g of a decolorizing charcoal and 15 g of a filter aid, and clarified by filtration. The flitrate is diluted with 750 ml of water and the pH is adjusted to 5.0 with concentrated sulfuric acid. Agitation of the suspension for 10 minutes and filtration gives crude, precipitated 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid (flunixin) (83% yield). The compound can be further purified by crystallization in methanol and washing with water.
Quantity
368 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
145 g
Type
reactant
Reaction Step Three
Name
Quantity
255 mL
Type
solvent
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5 L of water is added to about 500 g of Banamine Paste while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 3 hours while continuing to maintain the temperature at less than 30° C. The resulting precipitate was removed by filtration. The filtered solids were washed with about 1 L of water and the pH of the filtrate was adjusted to 4-5 with aqueous citric acid solution (50%). The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 22.4 g of crude Flunixin (90%).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

About 300 g of Resflor® is added over about 1 hour to a stirring solution of about 24 mL of concentrated ammonia in about 3 L of water heated to about 50° C. Additional concentrated ammonia can be added to ensure that the pH is about 9. The mixture is stirred and cooled to room temperature. The resulting precipated Florfenicol is removed by filtration. The filtrate is acidifed to about pH 4.5 with 10% H2SO4 then stirred for about another 1 hour. The resulting precipitated Flunixin is collected by filtration then dried to a moisture content of less than about 1% to yield about 4 g of crude Flunixin (100%).
Name
Resflor
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods IV

Procedure details

50% Aqueous citric acid solution is added to about 0.5 L of Banamine Solution while maintaining the temperature at less than 30° C. The resulting mixture was agitated for about 1 hour while continuing to maintain the temperature at less than 30° C. The precipitated Flunixin was collected by filtration and washed with 0.5 L of water, then dried at about 50-60° C. to a moisture content of less than 1% to yield about 23.5 g of crude Flunixin (94%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step One
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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